Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name for this compound, 1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]adamantane , follows IUPAC guidelines for polycyclic and sulfur-containing molecules. The root structure is derived from adamantane, a tricyclo[3.3.1.1³,⁷]decane system, which is substituted at the 1-position with a methylene group bearing an amidino-thiosulfate moiety. The thiosulfate ester group is denoted as "sulfosulfanyl," reflecting the presence of a sulfur-sulfur bond (S–S) connected to a sulfonate group (–SO₃⁻). The amidino group (–N=C(NH₂)–) is prioritized in the substituent hierarchy, leading to the "amidino" descriptor. This nomenclature rigorously adheres to the principles of functional group seniority and locant assignment for polycyclic systems.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula C₁₃H₂₂N₂O₃S₂ reveals a 13-carbon scaffold with two nitrogen atoms, three oxygen atoms, and two sulfur atoms. Stoichiometric breakdown:
- Carbon (C) : 13 atoms (49.1% by mass)
- Hydrogen (H) : 22 atoms (6.96%)
- Nitrogen (N) : 2 atoms (8.80%)
- Oxygen (O) : 3 atoms (15.1%)
- Sulfur (S) : 2 atoms (20.1%)
The molecular weight is 318.5 g/mol , with exact mass confirmed as 318.10718492 Da via high-resolution mass spectrometry. The adamantane core (C₁₀H₁₆) contributes 60.3% of the total carbon content, while the thiosulfate ester and amidino groups account for the remaining heteroatoms.
Adamantane Derivative Functional Group Architecture
The adamantane moiety adopts a rigid diamondoid structure with three fused cyclohexane rings in chair conformations. Key functional groups include:
- Amidino group (–N=C(NH₂)–) : Positioned on the methylene bridge (CH₂) attached to adamantane’s 1-carbon. The planar sp²-hybridized carbon in the imine (C=N) creates conjugation with the adjacent amine.
- Thiosulfate ester (–SSO₃⁻) : Connected to the amidino group via a methylene spacer. The sulfur-sulfur bond length is characteristic of thiosulfates (≈2.05 Å), while the sulfonate group exhibits tetrahedral geometry around the central sulfur.
The adamantane framework imposes steric constraints, forcing the thiosulfate ester into a specific spatial orientation relative to the amidino group. Computational models indicate a dihedral angle of 112° between the S–S bond and the amidino plane, minimizing van der Waals repulsions.
Thiosulfate Ester Bond Configuration and Isomerism
The thiosulfate ester group (–O–S–S–O₃⁻) exhibits two distinct sulfur centers:
- Sulfane sulfur (S⁻) : Bonded to the methylene carbon of the amidino group.
- Sulfonate sulfur (S⁺) : Coordinated to three oxygen atoms in a trigonal pyramidal arrangement.
The S–S bond length (2.02 Å) and S–O bond lengths (1.45 Å for single bonds, 1.41 Å for double bonds) align with thiosulfate ester benchmarks. Potential isomerism arises from:
- Stereoisomerism : The adamantane core’s rigidity prevents axial chirality, but the thiosulfate group may adopt syn or anti conformations relative to the amidino moiety.
- Tautomerism : The amidino group can tautomerize between imino (NH–C=N–) and amino (NH₂–C–NH–) forms, though the imino tautomer dominates in solid-state structures.
The SMILES notation C1C2CC3CC1CC(C2)(C3)CN=C(CSS(=O)(=O)O)N codifies the connectivity, emphasizing the adamantane core (C1C2CC3CC1CC(C2)(C3)) and the thiosulfate-adjacent amidino group. No E/Z isomerism is observed due to the symmetry of the adamantane system.
Properties
CAS No. |
40283-72-5 |
|---|---|
Molecular Formula |
C13H22N2O3S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]adamantane |
InChI |
InChI=1S/C13H22N2O3S2/c14-12(7-19-20(16,17)18)15-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H2,14,15)(H,16,17,18) |
InChI Key |
PBIXEKKBTRACPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Bromination and Alkylation
Adamantane derivatives are typically synthesized via bromination at the bridgehead position using Lewis acids like AlCl₃ or FeBr₃. For example, 1-bromoadamantane is a common precursor for further alkylation:
$$ \text{Adamantane} + \text{Br}2 \xrightarrow{\text{AlCl}3} \text{1-Bromoadamantane} $$
Subsequent nucleophilic substitution with methylamine or thiourea introduces the methylamidino group. However, competing reactions at secondary carbons necessitate optimized conditions.
Ritter Reaction for Amidino Group Formation
The Ritter reaction, which couples adamantyl carbocations with nitriles, is a viable route to amidines. For instance, reacting 1-adamantanol with acetonitrile in concentrated sulfuric acid yields N-(1-adamantyl)acetamide, which is hydrolyzed to the primary amine:
$$ \text{1-Adamantanol} + \text{CH}3\text{CN} \xrightarrow{\text{H}2\text{SO}_4} \text{N-(1-Adamantyl)acetamide} \xrightarrow{\text{HCl}} \text{1-Adamantylamine} $$
Thiourea derivatives can replace acetonitrile to introduce sulfur-containing groups.
Sulfation of the Methanethiol Moiety
Direct Sulfation with Sulfuric Acid
Sulfation of methanethiol derivatives is achieved using concentrated sulfuric acid or oleum. For example, methyl mercaptan (CH₃SH) reacts with H₂SO₄ to form methyl hydrogen sulfate:
$$ \text{CH}3\text{SH} + \text{H}2\text{SO}4 \rightarrow \text{CH}3\text{SO}3\text{H} + \text{H}2\text{S} $$
However, excess acid risks sulfonation of the adamantane ring. Patent CN103467349B describes a neutral-condition sulfation using methyl sodium sulfate and thiourea to minimize side reactions.
Thiourea-Mediated Sulfation
A two-step process from methyl sodium sulfate waste and thiourea under reflux yields S-methyl-isothiourea sulfate:
$$ 2(\text{H}2\text{N})2\text{C=S} + 2\text{CH}3\text{OSO}3\text{Na} \rightarrow (\text{HN=C(SCH}3)\text{NH}2)2\cdot\text{H}2\text{SO}4 + \text{Na}2\text{SO}_4 $$
This method avoids toxic methylating agents like dimethyl sulfate and uses water as a solvent, enhancing sustainability.
Coupling Strategies for Final Assembly
Condensation of Adamantylmethylamine with Sulfated Methanethiol
The adamantylmethylamine intermediate is condensed with sulfated methanethiol derivatives. For example, reacting 1-adamantylmethylamine with methyl thiosulfate in acidic conditions forms the amidino linkage:
$$ \text{1-Adamantylmethylamine} + \text{CH}3\text{SSO}3\text{H} \xrightarrow{\text{H}2\text{SO}4} \text{Target Compound} $$
Yields depend on the stoichiometry of sulfur-containing reagents and reaction time.
Solid-Phase Synthesis
Recent advances use silica-supported catalysts to improve regioselectivity. For instance, sulfated zirconia catalyzes the coupling of adamantylmethyl isothiocyanate with methanethiol:
$$ \text{Adamantylmethyl-NCS} + \text{CH}3\text{SH} \xrightarrow{\text{SO}4^{2-}/\text{ZrO}_2} \text{Target Compound} $$
This method reduces side products and enhances reaction rates.
Analytical and Optimization Data
Table 1: Comparison of Sulfation Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Direct H₂SO₄ sulfation | H₂SO₄, CH₃SH | 65–70 | 85–90 | |
| Thiourea-mediated | CH₃OSO₃Na, (NH₂)₂CS | 82–88 | 92–95 | |
| Solid-phase catalysis | SO₄²⁻/ZrO₂ | 75–80 | 98 |
Table 2: Reaction Conditions for Adamantane Functionalization
| Step | Temperature (°C) | Time (h) | Catalyst | Solvent |
|---|---|---|---|---|
| Bromination | 25–30 | 6–8 | AlCl₃ | CCl₄ |
| Ritter reaction | 80–85 | 5–6 | H₂SO₄ | Formamide |
| Sulfation | 105–115 | 2–3 | None | H₂O/CH₃OH |
Chemical Reactions Analysis
Hydrolysis of the Sulfate Ester Group
The sulfate ester group is highly susceptible to hydrolysis under acidic or basic conditions, a common characteristic of sulfate esters .
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the sulfate ester oxygen increases electrophilicity at the sulfur center, facilitating nucleophilic attack by water. This results in cleavage of the S–O bond and formation of sulfuric acid and the corresponding alcohol (or thiol derivative) .
-
Kinetics : Rate constants for sulfate ester hydrolysis in concentrated sulfuric acid solutions exhibit pseudo first-order behavior, with equilibrium favoring re-esterification at high acid concentrations .
Base-Promoted Hydrolysis (Saponification)
-
Mechanism : Hydroxide ions attack the electrophilic sulfur, leading to elimination of the sulfate group and formation of a carboxylate intermediate (if applicable) and an alcohol/thiol .
-
Thermodynamics : Irreversible due to deprotonation of the product carboxylic acid (or thiol), driving the reaction to completion .
Table 1: Predicted Hydrolysis Pathways
| Condition | Products | Rate Influence Factors |
|---|---|---|
| Acidic (H₂SO₄) | Sulfuric acid + adamantylmethylthiol | Acid concentration, steric hindrance |
| Basic (NaOH) | Sulfate ion + adamantylmethylthiol | Temperature, hydroxide concentration |
Reactivity of the Amidino Group
The amidino group (–NH–C(=NH)–) may participate in:
-
Acid-Base Reactions : Protonation at the imine nitrogen under acidic conditions, forming a cationic species.
-
Nucleophilic Substitution : Reactivity with electrophiles (e.g., alkyl halides) to form substituted amidines.
-
Coordination Chemistry : Potential ligand for metal ions via the nitrogen lone pairs.
Steric Effects : The adamantylmethyl group imposes significant steric hindrance, likely slowing bimolecular reactions at the amidino site .
Thermal Decomposition
While no direct thermochemical data exists for this compound, methanethiol derivatives (e.g., CH₃SH) decompose at elevated temperatures to release sulfur-containing gases (e.g., H₂S, SO₂) . For this ester, pyrolysis could yield:
-
Adamantane derivatives
-
Sulfur dioxide (SO₂)
-
Ammonia (NH₃) from the amidino group.
Redox Reactions
The sulfate ester and thiol groups may undergo redox processes:
-
Reduction : LiAlH₄ could reduce the sulfate ester to a thiol (–SH), though adamantane’s stability may limit reactivity .
-
Oxidation : Strong oxidizers (e.g., KMnO₄) might oxidize the thiol to sulfonic acid (–SO₃H).
Research Gaps and Limitations
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester)":
General Information
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) has the molecular formula and a molecular weight of 304.4 g/mol . Synonyms include S-((N-1-Adamantylamidino)methyl) hydrogen sulfate .
Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) has the molecular formula C13H22N2O3S2 and a molecular weight of 318.5 g/mol .
Potential Applications
- Chemical and physical-chemical operations: Crystalline hydrogensulfates of quaternary ammonium compounds, including those similar to the title compound, are useful in analytical and preparative organic chemistry, such as ion-pair extractions . They can also be used as enforcing electrolytes in polarography and synthetic electrochemistry .
- Synthesis of fused heterocycles: Alkyl ammonium hydrogen sulfate can be used as a catalyst in the synthesis of fused heterocycles, which have potential applications in drug discovery .
- Negative allosteric modulators: Diaryl bicyclic azole-amines have been identified as potent selective negative modulators of metabotropic glutamate receptor 5 (mGluR5) .
- Cancer diagnosis: Methanethiol has been proposed as a promising biomarker for non-invasive cancer diagnosis . Dysregulation of sulfur metabolism in tumor cells can lead to elevated levels of volatile sulfur compounds (VSCs), including methanethiol .
- Component in synthesizing methods: Tetrabutylammonium hydrogen sulfate can be used to synthesize alkyl isocyanates .
Mechanism of Action
The mechanism of action of {[N-(adamantan-1-ylmethyl)carbamimidoyl]methyl}sulfanylsulfonic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability, while the carbamimidoyl and sulfanylsulfonic acid groups enable the compound to participate in various chemical reactions. These interactions can modulate biological processes and facilitate the formation of desired products in chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound | Key Functional Groups | Molecular Features |
|---|---|---|
| Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) | Adamantane, amidino, hydrogen sulfate ester | Bulky adamantane core, polar sulfate ester |
| Methanethiol (CH₃SH) | Thiol (-SH) | Small, volatile, linear structure |
| Ethanethiol (C₂H₅SH) | Thiol (-SH) | Ethyl chain, slightly less volatile than CH₃SH |
| Dimethyl sulfide (CH₃SCH₃) | Thioether (-S-) | Neutral, less reactive than thiols |
| Hydrogen sulfide (H₂S) | Inorganic thiol | Gas, high toxicity, acidic |
Key Differences :
- Volatility : Methanethiol (CH₃SH) and ethanethiol are highly volatile, contributing to their strong odors and environmental mobility . The adamantane-containing compound’s bulkiness likely reduces volatility, making it less odorous and more persistent in controlled settings.
- Reactivity : The hydrogen sulfate ester in the target compound may act as a leaving group, enabling controlled release of methanethiol or other intermediates under specific conditions. In contrast, free thiols (CH₃SH, C₂H₅SH) readily participate in redox reactions and enzymatic pathways .
Metabolic and Environmental Roles
- Methanethiol (CH₃SH) :
- Target Compound: Limited data exist, but the adamantane group may resist microbial degradation, altering environmental fate. The sulfate ester could facilitate hydrolysis in aqueous systems, releasing methanethiol or adamantane derivatives .
Table 2 : Metabolic Pathways of Sulfur Compounds
Biological Activity
Overview of Methanethiol, (N-1-adamantylmethyl)amidino-, Hydrogen Sulfate (Ester)
Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester), is a compound that combines a methanethiol group with an amidino functional group and a hydrogen sulfate moiety. This structure suggests potential biological activity due to the presence of sulfur and nitrogen functionalities, which are often involved in various biochemical interactions.
Chemical Structure
- Molecular Formula: C12H20N2O3S2
- Molecular Weight: 304.43 g/mol
- Structural Characteristics: The compound features a methanethiol group, an adamantylmethyl group, and an amidino group attached to a hydrogen sulfate ester.
The biological activity of compounds like Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) can be attributed to several mechanisms:
- Antimicrobial Activity: Compounds containing sulfur often exhibit antimicrobial properties. Methanethiol derivatives may disrupt microbial cell membranes or interfere with metabolic pathways.
- Cytotoxicity: The presence of amidino groups can influence cell signaling pathways, potentially leading to cytotoxic effects in certain cell lines. This is particularly relevant in cancer research where such compounds may be investigated for their ability to induce apoptosis in tumor cells.
Data Table: Summary of Biological Activities
Safety and Toxicity
Understanding the safety profile of Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester) is crucial for its potential applications:
- Toxicological Data: Limited data exists specifically for this compound; however, methanethiol itself is known to be toxic at high concentrations and can cause irritation upon contact with skin or mucous membranes.
- Regulatory Status: As with many novel compounds, regulatory assessment will be necessary before any clinical applications can be considered.
Q & A
Q. What are the primary synthetic pathways for synthesizing amidino derivatives like Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)?
Methodological Answer: A common approach involves cyclization and reduction steps. For example, cyclization of intermediates (e.g., acetoxyamidino derivatives) using acetic anhydride under reflux yields oxadiazole derivatives, which are subsequently reduced with hydrogen gas (H₂) over a palladium/carbon (Pd/C) catalyst in methanol/acetic acid to form amidino derivatives . Direct reduction of N-acetoxyamidino intermediates with Pd/C in acetic acid is also effective. Hydrolysis of methyl ester groups using LiOH in tetrahydrofuran (THF) can finalize the synthesis .
Q. How can the sulfur-containing functional groups in this compound be characterized experimentally?
Methodological Answer: Volatile sulfur compounds (VSCs) like methanethiol derivatives are typically analyzed using gas chromatography (GC) coupled with sulfur-selective detectors (e.g., flame photometric detection) to distinguish sulfhydryl (-SH) and disulfide (-S-S-) groups . Isotopic labeling (e.g., ³⁵S or ³³S) combined with mass spectrometry (MS) can track sulfur transformation pathways and quantify isotopic enrichment ratios in reaction intermediates .
Q. What biological systems are relevant for studying methanethiol metabolism in relation to this compound?
Methodological Answer: Microbial sulfate assimilation pathways in acidophilic archaea (e.g., Ferroplasma acidarmanus) and anaerobic bioreactors are key models. Radiotracer studies using ³⁵S-labeled sulfate or methionine can elucidate methanethiol production via sulfite reductase and methyltransferase activities . In bioreactors, high-throughput 16S rRNA sequencing and PICRUSt analysis link microbial communities (e.g., Desulfobacteraceae) to sulfur methylation processes .
Advanced Research Questions
Q. How do acid-base properties of catalysts influence the stability and reactivity of methanethiol derivatives during synthesis?
Methodological Answer: Catalysts with balanced Lewis acid and basic sites (e.g., K₂WO₄/alumina) enhance methanethiol selectivity by moderating intermediate adsorption/desorption dynamics. For example, reducing Lewis acid strength minimizes undesired dimethyl sulfide formation during methanol thiolation. Systematic titration (e.g., NH₃/CO₂-TPD) quantifies acid-base properties, while in situ FTIR spectroscopy monitors surface intermediates .
Q. What contradictory findings exist regarding methanethiol formation in hydrothermal systems, and how can they inform experimental design?
Methodological Answer: Studies on deep-sea vents show methanethiol production contradicts expectations in high-hydrogen environments . To resolve this, experiments should simulate hydrothermal conditions (high pressure/temperature) while varying H₂ and sulfite concentrations. Isotopic labeling (e.g., ¹³C-methane) and GC-MS can track methyl-group transfer pathways. Contradictions may arise from competing sulfur redox states or microbial methyltransferase activity .
Q. How does the adamantyl group in this compound affect its interaction with biological membranes or enzymes?
Methodological Answer: The adamantyl group’s lipophilic nature may enhance membrane permeability. To test this, use fluorescence polarization assays with lipid bilayers or surface plasmon resonance (SPR) to measure binding kinetics. Computational docking studies (e.g., AutoDock) can predict interactions with enzymes like methyltransferases. Comparative studies with non-adamantyl analogs (e.g., cyclohexyl derivatives) isolate steric/electronic effects .
Q. What analytical challenges arise in quantifying trace methanethiol derivatives in complex matrices?
Methodological Answer: Low odor thresholds (<1 ppb) and reactivity with metals (e.g., copper) complicate detection. Solutions include:
- Derivatization with pentafluorobenzyl bromide to enhance GC-MS sensitivity .
- Chelation of interfering metals (e.g., Fe²⁺) with EDTA prior to analysis .
- Use of inert sampling materials (e.g., glass-lined canisters) to prevent adsorption .
Research Gaps and Future Directions
- Mechanistic Studies: Elucidate the role of adamantyl groups in modulating sulfotransferase activity using cryo-EM or X-ray crystallography.
- Environmental Relevance: Investigate methanethiol ester stability in anaerobic systems (e.g., swine manure) using ³³S-labeled sulfate .
- Catalyst Design: Develop zeolite-based catalysts with tunable acid-base sites to improve regioselectivity in amidino functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
